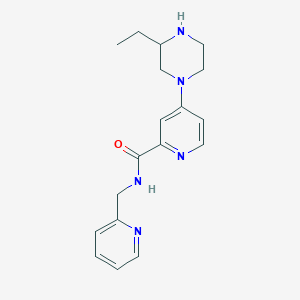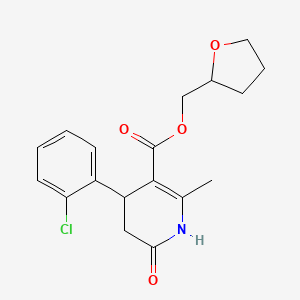
4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the pyridinecarboxamide family, which is known for its diverse range of pharmacological properties.
作用机制
The mechanism of action of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of various enzymes, such as histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling pathways. Additionally, it has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide have been extensively studied. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases. Additionally, it has been shown to modulate the levels of various neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One advantage of using 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide in lab experiments is its diverse range of pharmacological properties. It has been shown to have antitumor, neuroprotective, and anti-inflammatory properties, among others, which may make it useful for studying various diseases and biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
合成方法
The synthesis of 4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide involves the reaction of 2-bromopyridine, 3-ethylpiperazine, and 2-pyridinemethanol in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which involves the formation of a carbon-carbon bond between the two pyridine rings. The resulting compound is then purified through column chromatography to obtain the final product.
科学研究应用
4-(3-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-pyridinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
属性
IUPAC Name |
4-(3-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-13-23(10-9-20-14)16-6-8-21-17(11-16)18(24)22-12-15-5-3-4-7-19-15/h3-8,11,14,20H,2,9-10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQYBDDYAOPIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-hydroxy-2-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5311249.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5311259.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5311271.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)

![N-(3-methoxypropyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311295.png)
![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)
![3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5311315.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)

![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)